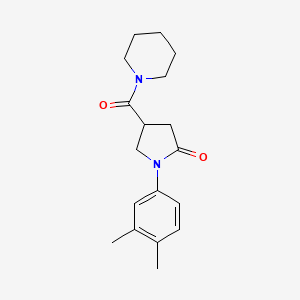
N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, also known as EPPA, is a chemical compound that has been extensively studied in scientific research. It is a member of the piperazine family of compounds, which have been shown to have a variety of biological activities. EPPA has been investigated for its potential as a therapeutic agent in several disease states, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide is not fully understood, but it is thought to involve the inhibition of several signaling pathways that are involved in cancer growth, inflammation, and pain. This compound has been shown to inhibit the activity of several enzymes that are involved in these pathways, including COX-2, MMP-9, and NF-kB.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the production of several inflammatory cytokines, including TNF-alpha and IL-6. In neuropathic pain research, this compound has been shown to reduce the expression of several pain-related genes in the spinal cord.
実験室実験の利点と制限
One advantage of using N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Another advantage is that it has been shown to have activity in several disease states, making it a versatile compound for research. One limitation is that it can be difficult to synthesize, which may limit its availability for some researchers.
将来の方向性
There are several future directions for research on N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide. One area of interest is the development of this compound derivatives that may have improved activity or pharmacokinetic properties. Another area of interest is the investigation of this compound in combination with other therapeutic agents, such as chemotherapy drugs or other anti-inflammatory compounds. Finally, further investigation into the mechanism of action of this compound may lead to the development of new therapeutic targets for cancer, inflammation, and pain.
合成法
N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-ethylpiperazine with 2-bromoethoxybenzene, followed by reaction with acetic anhydride. Other methods include the reaction of 4-ethylpiperazine with 2-chloroethoxybenzene, followed by reaction with acetic acid, and the reaction of 4-ethylpiperazine with 2-hydroxyethoxybenzene, followed by reaction with acetic anhydride.
科学的研究の応用
N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been studied for its potential as a therapeutic agent in several disease states, including cancer, inflammation, and neuropathic pain. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In inflammation research, this compound has been shown to reduce inflammation in animal models of arthritis. In neuropathic pain research, this compound has been shown to reduce pain in animal models of neuropathic pain.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-18-9-11-19(12-10-18)13-16(20)17-14-7-5-6-8-15(14)21-4-2/h5-8H,3-4,9-13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVJXQZDPAEOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431633.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide](/img/structure/B5431641.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}methanamine](/img/structure/B5431646.png)
![2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-6-methylphenol](/img/structure/B5431654.png)

![2-(3-methoxyphenyl)-4,6-bis[2-(3-methoxyphenyl)vinyl]pyrimidine](/img/structure/B5431661.png)

![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5431671.png)

![rel-(2R,3S,6R)-3-phenyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane dihydrochloride](/img/structure/B5431699.png)
![N-[4-(allyloxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5431705.png)
![3-allyl-5-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5431708.png)
![7-(4-fluorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5431713.png)